5-Bromo-2,4,6-trichloropyrimidine

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-Bromo-2,4,6-trichloropyrimidine delivers unmatched regioselective control for sequential pyrimidine functionalization. Four distinct leaving groups (Br at C5; Cl at C2, C4, C6) enable precise SNAr and cross-coupling order, minimizing side products. Proven 79.5% Suzuki coupling yield at C5 installs aryl/heteroaryl motifs essential for kinase inhibitor libraries. Thermal stability to 150°C supports accelerated manufacturing. Synthesized in 80–85% yield from low-cost 2,4,6-trichloropyrimidine, ensuring scalable, cost-efficient supply for API and agrochemical production.

Molecular Formula C4BrCl3N2
Molecular Weight 262.31 g/mol
CAS No. 63931-21-5
Cat. No. B1281256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4,6-trichloropyrimidine
CAS63931-21-5
Molecular FormulaC4BrCl3N2
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)Cl)Cl)Br
InChIInChI=1S/C4BrCl3N2/c5-1-2(6)9-4(8)10-3(1)7
InChIKeyGKTWIIVEUYLSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4,6-trichloropyrimidine (CAS 63931-21-5): A Critical Halogenated Pyrimidine Building Block for Regioselective Synthesis


5-Bromo-2,4,6-trichloropyrimidine (CAS 63931-21-5) is a polyhalogenated pyrimidine derivative with the molecular formula C₄BrCl₃N₂ and a molecular weight of 262.31 g/mol [1]. It is a crystalline solid with a density of 2.05 g/cm³ at 20 °C and a boiling point of 286.6±35.0 °C at 760 mmHg . As a member of the halogenated pyrimidine class, it serves as a versatile synthetic intermediate due to the presence of four distinct leaving groups (three chlorine atoms and one bromine atom) on the pyrimidine ring, enabling sequential, regioselective functionalization .

Why Generic Halopyrimidine Substitution Fails: The Critical Role of the 5-Bromo Group in Regioselective Synthesis with 5-Bromo-2,4,6-trichloropyrimidine


Halogenated pyrimidines are not interchangeable building blocks. The specific substitution pattern on the pyrimidine ring—including the nature and position of each halogen—dictates the order and selectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The presence of a bromine atom at the 5-position, flanked by chlorines at the 2, 4, and 6 positions, creates a unique reactivity profile that allows for controlled, sequential derivatization. In contrast, simpler analogs like 2,4,6-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine lack this precise four-halogen combination, leading to different regioselectivity and overall yields in multi-step syntheses, particularly for pharmaceutical and agrochemical intermediates [1]. This specificity is paramount for process chemists aiming to minimize side products and maximize overall yield in a synthetic sequence.

5-Bromo-2,4,6-trichloropyrimidine: Quantitative Evidence for Differentiated Performance vs. Key Halopyrimidine Analogs


Suzuki-Miyaura Coupling Yield with 5-Bromo-2,4,6-trichloropyrimidine: A Quantitative Baseline for 5-Position Functionalization

5-Bromo-2,4,6-trichloropyrimidine serves as an effective substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling at the 5-position. In a published synthetic procedure, reaction with acrylamide under standard Suzuki conditions afforded the desired 5-substituted intermediate in a yield of 79.5% [1]. This yield provides a quantitative benchmark for procurement decisions, as it demonstrates the compound's reactivity in a common transformation. For comparison, analogous Suzuki couplings on other polyhalopyrimidines can exhibit yields varying from 50% to >90%, depending on the specific halogen pattern and reaction conditions, making this validated yield a critical data point .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Thermal Stability of 5-Bromo-2,4,6-trichloropyrimidine: Enabling Reactions at Up to 150°C

Process optimization often requires elevated temperatures to drive reactions to completion or to improve kinetics. 5-Bromo-2,4,6-trichloropyrimidine has been shown to be heat resistant and can be used for reactions at temperatures up to 150°C . This is a valuable property for a reagent that might otherwise decompose or undergo unwanted side reactions under such conditions. In contrast, the parent compound 2,4,6-trichloropyrimidine is typically stored at room temperature and lacks published data supporting its use at similarly elevated temperatures, with standard recommendations for storage below 15°C [1].

Process Chemistry Reaction Optimization Thermal Stability

Chemoselectivity: Resistance to Amination with Alcohols and Aluminum Compounds

In complex reaction mixtures, chemoselectivity is paramount. 5-Bromo-2,4,6-trichloropyrimidine has demonstrated resistance to amination reactions with alcohols and to degradation by aluminum compounds . This contrasts with the broader reactivity profile of many polyhalopyrimidines, where nucleophilic attack by alcohols or coordination with Lewis acidic aluminum species can lead to undesired byproducts or catalyst poisoning. This reported resistance provides a process advantage by allowing for a wider range of compatible reagents and conditions during multi-step syntheses.

Chemoselectivity Process Development Side Reaction Suppression

Established Synthetic Route with High Yield (80-85%) for 5-Bromo-2,4,6-trichloropyrimidine

The synthesis of 5-Bromo-2,4,6-trichloropyrimidine is typically achieved via electrophilic bromination of 2,4,6-trichloropyrimidine, using a Lewis acid catalyst such as aluminum bromide. This well-established method reliably produces the target compound in a yield of 80-85% . This high-yielding, robust synthetic route is a key differentiator for procurement. It ensures consistent availability and stable pricing compared to less common or more difficult-to-synthesize polyhalopyrimidines (e.g., 5-iodo-2,4,6-trichloropyrimidine), where synthetic challenges can lead to supply chain disruptions and higher costs.

Chemical Manufacturing Process Chemistry Supply Chain

Optimal Application Scenarios for 5-Bromo-2,4,6-trichloropyrimidine in R&D and Industrial Synthesis


Regioselective Synthesis of 5-Substituted Pyrimidines for Drug Discovery

As a building block, 5-Bromo-2,4,6-trichloropyrimidine is ideal for constructing 5-substituted pyrimidine libraries. Its high-yielding (79.5%) Suzuki coupling at the 5-position [1] allows for the efficient installation of aryl, heteroaryl, and alkenyl groups, which are common motifs in kinase inhibitors and other pharmaceutical agents. The subsequent displacement of the remaining chlorine atoms provides access to a diverse array of trisubstituted pyrimidines, a core scaffold in many drug discovery programs.

Process Development for High-Temperature SNAr Reactions

For process chemists developing robust manufacturing routes, the compound's reported stability at reaction temperatures up to 150°C makes it a superior choice when accelerated reaction rates or the dissolution of high-melting starting materials are required. This thermal stability allows for the use of higher boiling solvents and more forcing conditions, which can be critical for optimizing reaction kinetics and achieving higher throughput in a pilot plant or manufacturing setting.

Scalable Intermediate for Agrochemical and Pharmaceutical APIs

The well-established, high-yielding synthesis (80-85%) of 5-Bromo-2,4,6-trichloropyrimidine from inexpensive 2,4,6-trichloropyrimidine makes it an economically attractive intermediate for the large-scale production of active pharmaceutical ingredients (APIs) and agrochemicals. Its proven scalability and reliable supply chain mitigate the procurement risks associated with less mature synthetic routes for other custom halogenated building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,4,6-trichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.